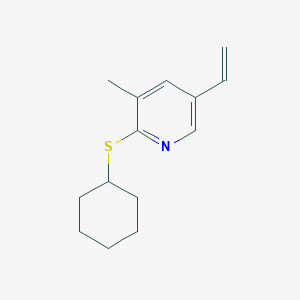
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine is an organic compound characterized by a pyridine ring substituted with a cyclohexylthio group at the 2-position, a methyl group at the 3-position, and a vinyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylthio)-3-methyl-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a halogenated pyridine derivative.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine reacts with an alkene in the presence of a palladium catalyst.
Methylation: The methyl group can be added using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylthio)-3-methyl-5-vinylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclohexylthio)pyridine: Lacks the vinyl and methyl groups, resulting in different reactivity and applications.
3-Methyl-5-vinylpyridine:
2-(Cyclohexylthio)-5-vinylpyridine: Similar but lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclohexylthio group enhances its lipophilicity, the vinyl group provides a site for further functionalization, and the methyl group influences its electronic properties.
This compound’s unique structure makes it a valuable molecule for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H19NS |
|---|---|
Peso molecular |
233.37 g/mol |
Nombre IUPAC |
2-cyclohexylsulfanyl-5-ethenyl-3-methylpyridine |
InChI |
InChI=1S/C14H19NS/c1-3-12-9-11(2)14(15-10-12)16-13-7-5-4-6-8-13/h3,9-10,13H,1,4-8H2,2H3 |
Clave InChI |
ROPCCRNUPIMKTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1SC2CCCCC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




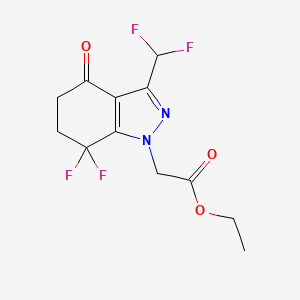

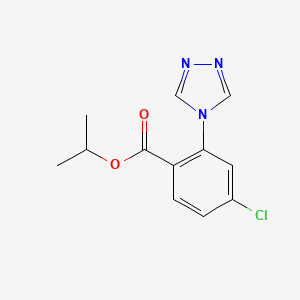
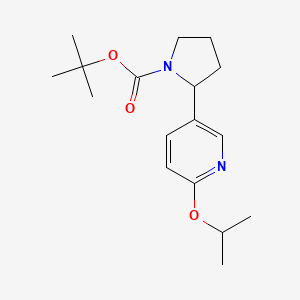
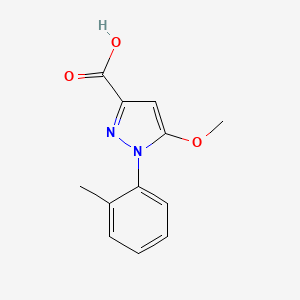

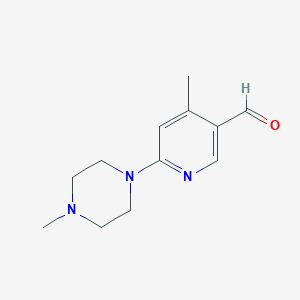



![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)

